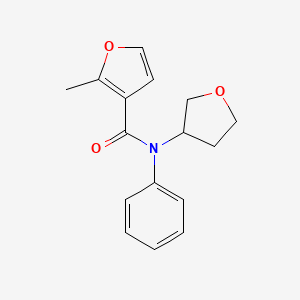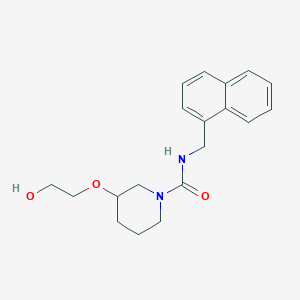![molecular formula C15H26F3N3O2 B7677952 1-(Oxan-4-ylmethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B7677952.png)
1-(Oxan-4-ylmethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Oxan-4-ylmethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
Mécanisme D'action
TAK-659 is a potent inhibitor of BTK, which is a key signaling molecule in BCR signaling. BCR signaling is essential for the survival and proliferation of B-cell lymphomas. BTK activation leads to the activation of downstream signaling pathways, which promote cell survival and proliferation. TAK-659 inhibits BTK activity, leading to the inhibition of downstream signaling pathways and induction of apoptosis in B-cell lymphomas.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects. In vitro studies have shown that TAK-659 inhibits BTK activity and induces apoptosis in B-cell lymphomas. In vivo studies have shown that TAK-659 inhibits tumor growth in mouse models of B-cell lymphomas. TAK-659 has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages as a research tool. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various biological processes. However, TAK-659 has some limitations as well. It has a short half-life and requires frequent dosing, which can be challenging in some experimental settings. TAK-659 also has some off-target effects, which can complicate data interpretation in some experimental settings.
Orientations Futures
There are several future directions for research on TAK-659. One area of interest is the development of more potent and selective BTK inhibitors. Another area of interest is the exploration of the therapeutic potential of TAK-659 in other diseases, such as autoimmune diseases and solid tumors. Additionally, there is a need for further studies to elucidate the mechanisms of action of TAK-659 and its effects on various biological processes.
Méthodes De Synthèse
The synthesis of TAK-659 is a complex process that involves several steps. The first step is the synthesis of 1-(oxan-4-ylmethyl)piperidine-4-carboxylic acid, which is then reacted with trifluoroacetic anhydride to form 1-(oxan-4-ylmethyl)-4-(trifluoroacetyl)piperidine. This compound is then reacted with 1-(3-bromopropyl)-4-methylpiperazine to form 1-(oxan-4-ylmethyl)-3-(4-methylpiperazin-1-yl)propyl-4-(trifluoroacetyl)piperidine. The final step involves the reaction of this compound with N,N-dimethylcarbamoyl chloride to form 1-(oxan-4-ylmethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea (TAK-659).
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential applications in scientific research. One of the major applications of TAK-659 is in the field of oncology. BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cell lymphomas. TAK-659 has been shown to inhibit BTK activity and induce apoptosis in B-cell lymphomas, making it a promising therapeutic agent for the treatment of these cancers.
Propriétés
IUPAC Name |
1-(oxan-4-ylmethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26F3N3O2/c16-15(17,18)11-21-5-1-12(2-6-21)9-19-14(22)20-10-13-3-7-23-8-4-13/h12-13H,1-11H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHPBZVHJSFSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2CCOCC2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[3-(1H-imidazol-2-ylsulfonyl)propyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B7677873.png)
![N-[(4-cyanophenyl)methyl]-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide](/img/structure/B7677877.png)
![4-[2-(4-methoxyphenyl)ethylsulfonyl]-2H-triazole](/img/structure/B7677886.png)


![5-[2-(Cyclopropylmethyl)-1,3-oxazol-4-yl]-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7677913.png)
![3-[[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7677914.png)
![3-[(2-Methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-5-thiophen-2-yl-1,2-oxazole](/img/structure/B7677923.png)


![N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyrrolidin-1-ylethanesulfonamide](/img/structure/B7677941.png)

![1-(7-chlorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-3-methylsulfonylpropan-1-one](/img/structure/B7677968.png)
![2-(2-Fluorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-1,3-thiazole](/img/structure/B7677971.png)
